Ethyl 4-amino-2,3-dimethylbenzoate
Description
Contextual Significance within Organic Synthesis and Chemical Sciences
The synthesis of polysubstituted benzene (B151609) derivatives is a fundamental challenge in organic chemistry. google.comfiveable.melibretexts.orgpressbooks.pub The ability to control the placement of various functional groups on an aromatic ring is crucial for creating complex molecules with specific properties for use in pharmaceuticals, materials science, and agrochemicals. google.comfiveable.melibretexts.orgpressbooks.pub Compounds like Ethyl 4-amino-2,3-dimethylbenzoate are valuable as intermediates or building blocks in these multi-step synthetic pathways. lookchem.com
The strategic arrangement of the amino, ethyl ester, and dimethyl groups on the benzene ring influences the molecule's electronic and steric properties. This, in turn, affects its reactivity in further chemical transformations. The development of efficient synthetic routes to access specific isomers such as this one is an active area of research, often involving multi-component cyclization reactions or palladium/copper-catalyzed C-H functionalization. rsc.orgbohrium.com
Historical Perspectives on Related Benzoate (B1203000) Derivatives and Aromatic Amines in Research
The study of aromatic amines has a long and significant history in the chemical sciences. Initially rising to prominence in the dye industry, their biological activities soon became a major focus of research. While some aromatic amines have been identified as carcinogens, others form the basis of a vast array of pharmaceuticals and other functional materials. This dual nature has driven extensive research into their structure-activity relationships.
Benzoate derivatives, on the other hand, are widely recognized for their applications as preservatives, flavorings, and key components in the synthesis of more complex molecules. The combination of an amine and a benzoate ester within the same molecule, as seen in this compound, creates a versatile scaffold for further chemical elaboration. Research on related aminobenzoates has led to the development of local anesthetics, anti-inflammatory agents, and components for advanced polymers.
Scope and Objectives of Current Academic Research on this compound
While direct academic publications specifically focusing on this compound are limited, the research objectives for this compound can be inferred from studies on its isomers and related substituted aminobenzoates. The primary areas of investigation for such compounds typically include:
Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of polysubstituted aromatic compounds remains a key objective. Research in this area would focus on creating reliable pathways to produce this compound in high yield and purity, avoiding the formation of other isomers. rsc.orgbohrium.com
Intermediate for Biologically Active Molecules: The structural motifs present in this compound are found in various biologically active compounds. A significant research objective is its use as a starting material or key intermediate in the synthesis of novel drug candidates. For instance, substituted aminobenzoates are precursors to compounds with potential applications as histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy. nih.gov
Materials Science Applications: The aromatic and functionalized nature of this compound makes it a candidate for the development of new polymers and organic materials. Research may explore its incorporation into polymer chains to impart specific thermal, optical, or electronic properties.
Structure-Property Relationship Studies: A fundamental objective is to understand how the specific 2,3-dimethyl substitution pattern influences the physical and chemical properties of the aminobenzoate scaffold. This includes studying its reactivity, spectroscopic characteristics, and intermolecular interactions, and comparing these to other isomers like ethyl 4-amino-3,5-dimethylbenzoate. lookchem.com
Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | Ethyl 4-amino-3,5-dimethylbenzoate lookchem.com | Ethyl 4-amino-2,6-dimethylbenzoate |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol | 193.24 g/mol |
| CAS Number | Not available | 3095-47-4 | 83795-46-4 bldpharm.com |
| Boiling Point | Not available | 343.9 °C at 760 mmHg | Not available |
| Density | Not available | 1.081 g/cm³ | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDKBLHDBXHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Amino 2,3 Dimethylbenzoate
Diverse Synthetic Routes and Precursor Utilization for Ethyl 4-amino-2,3-dimethylbenzoate
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amino group and the esterification of the carboxylic acid. The selection of a particular route often depends on the availability of starting materials and desired reaction efficiency.
Amination Strategies in the Synthesis of Aryl Amines and this compound
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy is applicable to the synthesis of this compound, starting from a nitrated precursor.
A key precursor for this route is 2,3-dimethyl-4-nitrobenzoic acid. nih.gov The synthesis of this precursor involves the nitration of 2,3-dimethylbenzoic acid. It is crucial to control the reaction conditions, such as temperature, to ensure the desired regioselectivity, as competing nitration at other positions can occur. Once 2,3-dimethyl-4-nitrobenzoic acid is obtained, the nitro group can be reduced to an amino group. Common methods for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or using reducing agents like iron in the presence of an acid (e.g., Fe/HCl). researchgate.net Catalytic hydrogenation is often preferred due to higher yields.
The resulting 4-amino-2,3-dimethylbenzoic acid can then be esterified to yield the final product, this compound. nih.gov
Table 1: Comparison of Reduction Methods for Nitroarenes
| Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Methanol, room temperature to 60°C, 3 atm H₂ | High yields (85-90%), clean reaction | Cost of catalyst, requires specialized equipment for handling hydrogen gas researchgate.net |
| Fe/HCl | Ethanol/water, reflux | Inexpensive reagents | Lower yields (70-75%), requires workup to remove iron salts |
| Hydrazine (B178648) Hydrate/Pd-C | Methanol, reflux | Efficient for various nitro compounds, excellent yields | Hydrazine is toxic |
Esterification Techniques for Carboxylic Acids and this compound Analogues
Esterification is a fundamental reaction in the synthesis of this compound and its analogues. The Fischer esterification is a classical and widely used method. This acid-catalyzed reaction involves refluxing the carboxylic acid (4-amino-2,3-dimethylbenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.comcore.ac.uk
The reaction time and temperature can be optimized to achieve high yields. For instance, a study on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrated that a reaction time of one hour at reflux can provide a workable yield. core.ac.uk
Alternative esterification methods include using diazomethane (B1218177) or thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol. However, these methods may involve hazardous reagents.
Strategies for Aromatic Ring Substitution and Functionalization leading to this compound
The synthesis of this compound inherently involves the strategic functionalization of the benzene (B151609) ring. The starting material, 2,3-dimethylbenzoic acid, can be synthesized through various methods, including the oxidation of 2,3-dimethylbenzaldehyde (B27725) or the carbonation of a corresponding Grignard reagent.
The introduction of the nitro group at the 4-position is a key step. The directing effects of the existing methyl and carboxylic acid groups on the aromatic ring influence the position of nitration. The methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. Careful control of reaction conditions is necessary to achieve the desired 4-nitro isomer.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of complex molecules. Both homogeneous and heterogeneous catalysis find applications in the synthesis of substituted benzoates and aromatic amines, which are key steps in the production of this compound.
Homogeneous Catalysis in Substituted Benzoate (B1203000) Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification and cross-coupling reactions to synthesize substituted benzoates. For instance, rhodium-based catalysts have been employed in the enantioselective hydrogenation of enol esters to produce 1-substituted ethyl benzoates. acs.org While not directly applied to this compound, this demonstrates the potential of homogeneous catalysis for creating chiral analogues.
Decarboxylative cross-coupling reactions, catalyzed by bimetallic systems like Cu/Pd, enable the synthesis of biaryls from aryl chlorides and potassium benzoates, showcasing the versatility of homogeneous catalysis in modifying benzoate structures. nih.gov Furthermore, iodine has been shown to be an effective catalyst in the one-pot synthesis of complex substituted benzoates. bohrium.com
Heterogeneous Catalysis for Aromatic Amine Formation
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse, making them suitable for industrial applications. In the context of synthesizing this compound, heterogeneous catalysis is particularly relevant for the reduction of the nitro group to an amine.
Catalytic hydrogenation using supported metal catalysts like Pd/C is a prime example of heterogeneous catalysis. researchgate.net This method is highly efficient and selective for the reduction of nitroarenes. Other non-noble metal catalysts, such as those based on copper or nickel, are also being developed for the reductive amination of aromatic compounds, offering a more economical alternative. rsc.org
Recent research has also explored the use of zirconium-based heterogeneous catalysts for reductive amination, demonstrating high yields and selectivity under mild conditions. researchgate.net These advancements in heterogeneous catalysis provide greener and more sustainable routes for the synthesis of aromatic amines, a crucial step in the production of this compound.
Table 2: Research Findings in Catalytic Synthesis Relevant to Substituted Benzoates and Aromatic Amines
| Catalyst System | Reaction Type | Key Findings |
| Zr/Ti Solid Acid | Esterification | Effectively catalyzed the synthesis of methyl benzoates from various benzoic acids and methanol. mdpi.com |
| CuI/Pd Bimetallic System | Decarboxylative Cross-Coupling | Enabled the synthesis of biaryls from aryl chlorides and potassium benzoates. nih.gov |
| Rhodium/Phosphine-Phosphite Ligands | Asymmetric Hydrogenation | Achieved high enantioselectivities in the hydrogenation of enol esters to chiral benzoates. acs.org |
| Iodine | Multicomponent Reaction | Catalyzed the one-pot synthesis of complex substituted benzoates in high yields. bohrium.com |
| ZrO(OH)₂ | Reductive Amination | Produced aromatic tertiary amines with high yields and selectivity under mild conditions. researchgate.net |
| SiO₂-supported Copper | Reductive Amination | Effectively catalyzed the reaction of p-methoxy-acetophenone with aromatic amines. rsc.org |
Emerging Catalytic Systems for Enhanced Yield and Selectivity of this compound
The primary route to synthesizing this compound typically involves the reduction of its corresponding nitro precursor, Ethyl 4-nitro-2,3-dimethylbenzoate. While traditional methods have proven effective, research continues to drive the development of more advanced catalytic systems that offer improved yields, higher selectivity, and milder reaction conditions.
A cornerstone of this synthesis is catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation. It facilitates the reduction of the nitro group to an amine with high efficiency, often under hydrogen pressure. This method is valued for its clean conversion and the ease of separating the heterogeneous catalyst from the reaction mixture by simple filtration.
More recent advancements have focused on developing catalysts that are either more cost-effective or exhibit unique selectivity. Nano-nickel catalysts supported on nitrogen-doped porous carbon have emerged as a promising alternative to precious metal catalysts like palladium. These nickel-based systems demonstrate high activity and selectivity in the hydrogenation of various functional groups, including the N-heterocyclic carboxylates, suggesting their potential applicability for producing substituted aminobenzoates under milder conditions. The use of non-precious metals aligns with goals for more sustainable and economical chemical production.
Another area of development involves tailoring homogeneous catalytic systems. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with specific phosphine (B1218219) ligands like Xantphos has been used for selective C-S bond formation in related aryl benzoate systems. Such tailored palladium complexes could potentially be adapted for high-selectivity C-N bond forming reactions or for syntheses starting from different precursors, offering alternative pathways to the target molecule.
Below is a comparative table of catalytic systems applicable to the synthesis of aromatic amines from their nitro precursors, which informs potential strategies for this compound.
| Catalyst System | Typical Substrate | Key Advantages | Potential for Target Synthesis | Reference |
|---|---|---|---|---|
| 5% Pd/C | 4-Nitrobenzoic acid | High yield, catalyst is recyclable, clean reaction. | High, direct application for reducing Ethyl 4-nitro-2,3-dimethylbenzoate. | |
| Raney Nickel (W-2) | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Effective for desulfurization and other reductions. | Applicable, though Pd/C is often preferred for simple nitro group reduction. | |
| Nano-Ni on N-doped Carbon | Methyl nicotinate | Uses non-precious metal, high activity and selectivity, mild conditions. | High potential as a sustainable and cost-effective alternative to palladium. | |
| Pd(OAc)₂ / Xantphos | Methyl 2-iodobenzoates | High selectivity in coupling reactions, tunable reactivity. | Exploratory, could be used in alternative synthetic routes involving C-N coupling. |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic organic chemistry aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are highly relevant to the industrial production of this compound.
Solvent-Free and Reduced Solvent Methodologies
A major focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Traditional syntheses have often employed solvents like dichloromethane, which poses environmental and health risks. Modern approaches prioritize the use of greener alternatives.
Ethanol is a commonly used solvent in the synthesis of related compounds like 4-aminobenzohydrazide (B1664622) from Ethyl 4-aminobenzoate, as it is less toxic and can be derived from renewable resources. Reactions are also being developed in water or water-ethanol mixtures, further enhancing the environmental profile of the process. The use of biomass-derived solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), represents another significant step forward, offering a renewable alternative to petrochemically derived solvents like THF.
In some cases, reactions can be performed under solvent-free conditions. For example, certain multicomponent reactions can be carried out by grinding the solid reactants together at room temperature, sometimes with a catalyst, which completely eliminates solvent waste and often reduces reaction times. While not yet documented specifically for this compound, this methodology offers a compelling target for future green process development.
| Methodology | Example Solvents | Environmental Impact | Key Benefits | Reference |
|---|---|---|---|---|
| Traditional Solvent-Based | Dichloromethane, Toluene | High (Volatile, often toxic) | Well-established, high solubility for many reagents. | |
| Reduced Solvent (Green Solvents) | Ethanol, Water, 2-MeTHF | Low to Moderate | Reduced toxicity, often renewable, improved safety. | |
| Solvent-Free | None (Solid-state grinding) | Very Low | Eliminates solvent waste, can be faster and more energy-efficient. |
Atom Economy and Efficiency Considerations in this compound Synthesis
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies less waste generation.
The synthesis of this compound via catalytic hydrogenation of the corresponding nitro compound serves as an excellent example for analyzing atom economy.
Reaction: Ethyl 4-nitro-2,3-dimethylbenzoate + 3 H₂ → this compound + 2 H₂O
In this pathway, the only atoms not incorporated into the final product are those that form water as a byproduct. The atom economy for this catalytic hydrogenation is approximately 84.3%. This stands in stark contrast to older reduction methods, such as using stoichiometric iron powder in acidic conditions, which produce large quantities of iron oxide sludge as waste and thus have a significantly lower atom economy. Choosing a catalytic route over a stoichiometric one is a fundamental green chemistry consideration that dramatically reduces waste.
| Synthetic Method | Reactants | Desired Product | Byproducts | Atom Economy (%) | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Ethyl 4-nitro-2,3-dimethylbenzoate, Hydrogen (H₂) | This compound | Water (H₂O) | ~84.3% | |
| Stoichiometric Iron Reduction | Ethyl 4-nitro-2,3-dimethylbenzoate, Iron (Fe), Water | This compound | Iron Oxide (Fe₃O₄) | Significantly Lower |
Sustainable Reagent and Catalyst Development for this compound
Sustainable development in chemical synthesis involves creating reagents and catalysts that are renewable, non-toxic, and can be easily recycled and reused. For the synthesis of this compound, this translates to moving away from single-use stoichiometric reagents toward recyclable catalytic systems.
Future developments focus on replacing rare and expensive precious metal catalysts (like palladium and platinum) with catalysts based on more abundant and less toxic earth-abundant metals, such as iron or nickel. The development of highly active nano-Ni catalysts is a prime example of this trend. Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, is rapidly growing. Catalysts like pyridine-2-carboxylic acid have been shown to be effective, recyclable, and sustainable for synthesizing other complex molecules, presenting a potential future direction for aminobenzoate synthesis.
Mechanistic Investigations of Ethyl 4 Amino 2,3 Dimethylbenzoate Formation and Reactivity
Detailed Reaction Mechanisms of Precursor Transformations to Ethyl 4-amino-2,3-dimethylbenzoate
The formation of this compound typically involves a multi-step synthesis, with the key transformations being the reduction of a nitro group and the esterification of a carboxylic acid. A common pathway begins with the nitration of 2,3-dimethylbenzoic acid, followed by esterification and then reduction, or esterification of the precursor 4-nitro-2,3-dimethylbenzoic acid followed by reduction. google.com An alternative involves the esterification of 4-amino-2,3-dimethylbenzoic acid itself. The core mechanistic principles apply to the key chemical transformations regardless of the precise sequence.
The reduction of aromatic nitro compounds is a cornerstone of amine synthesis. acs.org Generally, this transformation proceeds through a sequence of reduction steps where the nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the aniline (B41778) product. acs.org
Kinetic studies of the foundational reactions involved in the synthesis—nitroarene reduction and esterification—provide insight into reaction rates and influencing factors. While specific kinetic data for this compound is not extensively documented, the kinetics of these general reaction classes are well-established.
For the Zinin reduction, which uses sulfide (B99878) ions, kinetic studies on nitrobenzene (B124822) show the reaction rate is first-order in both the disulfide ion and the nitroarene. sciencemadness.org The reaction is significantly accelerated by electron-withdrawing substituents on the aromatic ring, fitting the Hammett equation with a ρ-value of +3.55. sciencemadness.org This indicates that the rate-determining step is facilitated by reduced electron density at the nitro group. sciencemadness.org
Esterification of benzoic acids, typically catalyzed by a strong acid, has also been subject to kinetic analysis. The reaction involving benzoic acid and various alcohols often follows first-order kinetics with respect to the benzoic acid. researchgate.net The nature of the alcohol and the steric environment around the carboxylic acid are critical parameters influencing the reaction rate. researchgate.netpageplace.de
Table 1: Summary of Kinetic Data for Key Synthetic Reaction Types
| Reaction Type | Reactants | Rate Law | Key Kinetic Findings |
| Zinin Reduction | Nitroarene, Disulfide Ion | Rate = k[Nitroarene][S₂²⁻] | Electron-withdrawing groups on the nitroarene significantly increase the reaction rate (ρ = +3.55). The rate increases with higher water concentration in the solvent mixture. sciencemadness.org |
| Catalytic Hydrogenation | Nitroarene, H₂ | Complex, depends on catalyst | The mechanism involves adsorption of reactants onto the catalyst surface. The reaction proceeds through nitroso and hydroxylamine intermediates. stackexchange.comnih.gov |
| Acid-Catalyzed Esterification | Benzoic Acid, Alcohol | Rate = k[Benzoic Acid] | The reaction rate is sensitive to steric hindrance at the ortho positions of the benzoic acid. Primary alcohols react faster than secondary alcohols. researchgate.netpageplace.de |
The synthesis of this compound from its corresponding nitro precursor, Ethyl 4-nitro-2,3-dimethylbenzoate, involves several well-defined intermediates. The reduction of the nitro group does not occur in a single step but through a cascade of two-electron reductions.
Two primary pathways are generally considered for the hydrogenation of nitroarenes: a direct pathway and a condensation pathway. nih.gov
Direct Hydrogenation Pathway: This is the more common route where the nitro group is sequentially reduced. Under the influence of a catalyst and a hydrogen source, the nitro group is converted to a nitroso group (-NO), which is then further reduced to a hydroxylamine (-NHOH). The final step involves the hydrogenolysis of the hydroxylamine to the corresponding amine (-NH₂). acs.orgstackexchange.com
Condensation Pathway: This alternative route involves the condensation of the nitrosoarene and hydroxylamine intermediates to form an azoxy compound. This azoxy species can then be further reduced through azo and hydrazo intermediates before finally yielding the aniline product. nih.gov
Experimental studies on various catalytic systems have confirmed that the reaction often proceeds primarily via the direct pathway, with hydroxylamine being a key detectable intermediate. nih.govmdpi.com
Table 2: Key Intermediates in the Reduction of Aromatic Nitro Precursors
| Intermediate | Chemical Formula (Aryl Group = Ar) | Pathway |
| Nitrosoarene | Ar-NO | Direct & Condensation |
| Arylhydroxylamine | Ar-NHOH | Direct & Condensation |
| Azoxy Compound | Ar-N(O)=N-Ar | Condensation |
| Azo Compound | Ar-N=N-Ar | Condensation |
| Hydrazo Compound | Ar-NH-NH-Ar | Condensation |
Transition state analysis provides a deeper understanding of the energy barriers and molecular geometries involved in a reaction. For the synthesis of this compound, this involves considering the transition states of both the esterification and the nitro reduction steps.
In the acid-catalyzed esterification (Fischer esterification), the reaction proceeds via a tetrahedral intermediate. The transition state for the rate-determining step, typically the attack of the alcohol on the protonated carbonyl carbon, involves a significant redistribution of charge and change in geometry from sp² to sp³. The energy of this transition state is highly sensitive to steric hindrance from ortho-substituents, which can impede the approach of the nucleophilic alcohol. pageplace.de
For the catalytic reduction of the nitro group, the transition state involves the interaction of the substrate with the active sites on the catalyst surface. stackexchange.com For instance, in reductions using metal catalysts like Pd/C, both hydrogen and the nitro compound are adsorbed onto the metal surface, facilitating hydrogen transfer. stackexchange.com The exact nature of the transition state is complex and depends on the specific catalyst and reaction conditions. In reductions like the Zinin reaction, the transition state for the rate-determining step is proposed to be the nucleophilic attack of a disulfide ion on the nitrogen atom of the nitro group. sciencemadness.org
Electronic Effects and Stereoelectronic Influences on this compound Synthesis
The regioselectivity and rate of the synthetic steps leading to this compound are heavily influenced by electronic and stereoelectronic effects exerted by the substituents on the benzene (B151609) ring.
Electronic Effects:
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 are electron-donating groups (EDGs) through an inductive effect. They increase the electron density of the aromatic ring, which can affect the rates of electrophilic substitution reactions during the synthesis of precursors.
Nitro Group (-NO₂): In the precursor, the nitro group at position 4 is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This deactivates the ring towards further electrophilic substitution but activates it for nucleophilic attack and facilitates the reduction to an amino group. sciencemadness.org
Amino Group (-NH₂): In the final product, the amino group is a strong electron-donating group through resonance, activating the ring towards electrophilic substitution.
Ester Group (-COOEt): The ethyl ester group is electron-withdrawing, primarily through induction, which deactivates the ring.
Stereoelectronic Effects: Stereoelectronic effects relate to how orbital overlap influences molecular geometry and reactivity. wikipedia.org
Steric Hindrance: The most significant stereoelectronic influence in the synthesis is the steric hindrance provided by the methyl group at the 2-position (ortho to the ester). This steric bulk can impede the approach of reagents to the adjacent carbonyl carbon of the ester or carboxylic acid precursor. This effect is known to dramatically slow down reactions like esterification and hydrolysis for 2,6-disubstituted benzoic acids. pageplace.decdnsciencepub.com For 2,3-disubstituted compounds, the effect is less pronounced but still significant, potentially requiring more forcing conditions for esterification compared to an unhindered benzoic acid. This steric crowding influences the preferred conformation of the ester group relative to the plane of the ring, affecting orbital overlap and reactivity.
Mechanistic Pathways of Derivatization Reactions Involving this compound
This compound possesses two primary reactive sites for derivatization: the nucleophilic amino group and the electrophilic ester carbonyl group.
Reactions at the Amino Group:
Acylation: The amino group readily undergoes nucleophilic attack on acylating agents like acid chlorides or anhydrides to form amides. The mechanism is a classic nucleophilic acyl substitution. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide. nih.gov
Schiff Base Formation: Reaction with aldehydes or ketones under acidic or basic catalysis yields imines (Schiff bases). The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. orientjchem.org
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can undergo subsequent reactions, such as Sandmeyer reactions to introduce various substituents or azo coupling with activated aromatic rings to form azo dyes.
Reactions at the Ester Group:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-amino-2,3-dimethylbenzoic acid) under either acidic or basic conditions. Both pathways involve nucleophilic acyl substitution at the ester carbonyl. Basic hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis is an equilibrium process involving the attack of water on the protonated ester.
Amidation/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. A particularly common reaction is with hydrazine (B178648) (H₂NNH₂), which converts the ester to the corresponding benzohydrazide. This reaction follows a nucleophilic acyl substitution mechanism, where hydrazine acts as the nucleophile. orientjchem.org
Table 3: Mechanistic Overview of Common Derivatization Reactions
| Reaction Type | Functional Group | Reagents | Mechanistic Pathway |
| Acylation | Amino (-NH₂) | Acid Chloride, Anhydride (B1165640) | Nucleophilic Acyl Substitution |
| Schiff Base Formation | Amino (-NH₂) | Aldehyde, Ketone | Nucleophilic Addition followed by Dehydration |
| Diazotization | Amino (-NH₂) | Nitrous Acid (HNO₂) | Electrophilic attack by nitrosonium ion (NO⁺) followed by tautomerization and loss of water |
| Ester Hydrolysis | Ester (-COOEt) | H₃O⁺ or OH⁻ | Nucleophilic Acyl Substitution |
| Amidation | Ester (-COOEt) | Amine, Hydrazine | Nucleophilic Acyl Substitution |
Advanced Spectroscopic Characterization of Ethyl 4 Amino 2,3 Dimethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For Ethyl 4-amino-2,3-dimethylbenzoate, a combination of one-dimensional and advanced two-dimensional NMR techniques is essential for complete structural assignment.
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, allowing for the comprehensive mapping of the molecular structure. youtube.comyoutube.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. Key correlations would be expected between the methyl protons of the ethyl group and the methylene (B1212753) protons, as well as potential weak correlations between the aromatic protons and the adjacent methyl groups on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J_CH). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons of the ethyl group would show a direct correlation to the corresponding methylene carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is instrumental in piecing together the molecular skeleton. youtube.com For this compound, HMBC would show correlations between the aromatic protons and the quaternary carbons of the benzene ring, the carbonyl carbon, and the carbons of the methyl substituents. The protons of the ethyl group would also show correlations to the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. youtube.com In this case, NOESY could show correlations between the protons of the methyl group at position 2 and the aromatic proton at position 6, as well as between the protons of the methyl group at position 3 and the aromatic proton at position 5.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) | Key NOESY Correlations (Proton to Proton) |
| 1 | - | ~125 | - | - |
| 2 | - | ~130 | H-5, H-6, 2-CH₃ | - |
| 3 | - | ~135 | H-5, 3-CH₃ | - |
| 4 | - | ~145 | H-5, H-6 | - |
| 5 | ~6.5 | ~115 | C-1, C-3, C-4, 3-CH₃ | H-6, 3-CH₃ |
| 6 | ~7.7 | ~120 | C-1, C-2, C-4, 2-CH₃ | H-5, 2-CH₃ |
| C=O | - | ~168 | Ethyl-CH₂, H-6 | - |
| Ethyl-CH₂ | ~4.3 | ~60 | C=O, Ethyl-CH₃ | Ethyl-CH₃ |
| Ethyl-CH₃ | ~1.3 | ~14 | C=O, Ethyl-CH₂ | Ethyl-CH₂ |
| 2-CH₃ | ~2.2 | ~15 | C-1, C-2, C-3 | H-6 |
| 3-CH₃ | ~2.1 | ~15 | C-2, C-3, C-4 | H-5 |
| 4-NH₂ | ~4.0 | - | C-3, C-4, C-5 | H-5 |
For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can be employed. tandfonline.comuou.ac.in Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system. In the case of this compound, this could help to selectively observe all protons of the ethyl group. Furthermore, selective 1D-NOE experiments can provide more precise information about spatial proximities than their 2D counterparts. For highly complex spectra, edited-HSQC experiments can differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment process. oup.com
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. preprints.org For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra. researchgate.net These spectra can reveal the presence of different polymorphs (different crystalline forms) of the compound, as subtle changes in the crystal packing can lead to distinct chemical shifts. researchgate.net Furthermore, ssNMR can be used to study the intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid state. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar molecules like this compound.
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound would be expected to form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this ion, which can then be used to confirm the elemental formula.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable ionization method, particularly for less polar compounds, and would also be expected to produce the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. researchgate.netnih.gov The fragmentation pattern of this compound can be predicted based on the stability of the resulting carbocations and neutral losses.
A likely primary fragmentation pathway would involve the loss of an ethylene (B1197577) molecule (28 Da) from the ethyl ester group via a McLafferty-type rearrangement, followed by the loss of the ethoxy radical. Another significant fragmentation would be the loss of the entire ethoxy group (45 Da) to form a stable acylium ion. Subsequent fragmentations could involve the loss of carbon monoxide (28 Da) from the acylium ion. core.ac.uk
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 194.12 | 166.08 | 28 | [M+H - C₂H₄]⁺ |
| 194.12 | 149.09 | 45 | [M+H - C₂H₅O]⁺ |
| 149.09 | 121.09 | 28 | [M+H - C₂H₅O - CO]⁺ |
X-ray Crystallography for Single Crystal Structural Determination of Ethyl 4-amino-2,3-dimethylbenzoateNo specific data available.
Determination of Molecular Geometry and Conformational Analysis in the Solid State
The precise determination of the molecular geometry of this compound in the solid state would necessitate single-crystal X-ray diffraction analysis. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule.
In the absence of direct experimental data, the molecular geometry can be predicted using computational modeling methods. However, for a detailed and accurate representation, these theoretical models require validation against experimental spectroscopic data.
For analogous aromatic esters, the conformation is largely dictated by the orientation of the ester group relative to the benzene ring and the planarity of the system. For instance, in related benzoate (B1203000) structures, the ester group may be co-planar with the benzene ring to maximize π-conjugation, or it may be twisted, influenced by the steric hindrance from adjacent substituents like the methyl groups at the 2 and 3 positions in the title compound. The presence of the amino group would also influence the electronic distribution and geometry of the benzene ring.
Table 1: Expected Data from Crystallographic Analysis of this compound
| Parameter | Expected Information |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would define the symmetry elements present within the crystal lattice. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would define the size and shape of the repeating unit in the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C=O, C-O) would be determined. |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C in the ring, O=C-O in the ester) would be accurately measured. |
| Torsion Angles | The dihedral angles, which describe the conformation of the ethyl ester chain and the orientation of the substituents relative to the benzene ring, would be quantified. |
| Planarity | The degree of planarity of the benzene ring and the extent of co-planarity of the amino and ester substituents with the ring would be established. |
Intermolecular Interactions and Crystal Packing Motifs in this compound
The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions could lead to the formation of common packing motifs such as chains or dimers.
In addition to hydrogen bonding, other interactions would also play a significant role:
π-π Stacking: The aromatic benzene rings could stack on top of each other, an interaction that is common in planar aromatic molecules and contributes significantly to the crystal's stability.
C-H···π Interactions: The methyl and ethyl groups could also participate in weaker C-H···π interactions with the aromatic rings of neighboring molecules.
Analysis of the crystal structures of similar compounds, such as substituted aminobenzoates, reveals that hydrogen bonding involving the amino and carbonyl groups is a predominant feature in their crystal packing. For example, in the crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate, intermolecular N-H···O hydrogen bonds are observed.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor/Acceptor Groups | Potential Motif Formation |
| Hydrogen Bonding | Donor: Amino group (N-H) Acceptor: Carbonyl oxygen (C=O) | Formation of dimers, chains, or more complex networks, significantly influencing the crystal packing. |
| π-π Stacking | Aromatic benzene rings | Parallel or offset stacking of the aromatic rings, contributing to the cohesive energy of the crystal. |
| van der Waals Forces | All atoms in the molecule | General attractive and repulsive forces that influence the overall density and stability of the crystal structure. |
| C-H···π Interactions | Donor: Methyl (C-H) and Ethyl (C-H) groups Acceptor: Aromatic ring (π-system) | Weaker interactions that can contribute to the fine-tuning of the crystal packing arrangement. |
Computational Chemistry and Theoretical Investigations of Ethyl 4 Amino 2,3 Dimethylbenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and reactivity of Ethyl 4-amino-2,3-dimethylbenzoate at an atomic level.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and vibrational properties of benzoate (B1203000) derivatives due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.
From the optimized geometry, various molecular properties can be calculated. For the related compound Ethyl 4-aminobenzoate, DFT studies have been used to determine vibrational wavenumbers, which are then compared with experimental FT-IR and FT-Raman spectra to ensure the accuracy of the computational model. researchgate.net Similar calculations for this compound would allow for the prediction of its spectroscopic signatures. Furthermore, DFT is used to calculate electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics. researchgate.net
Table 1: Predicted Molecular Properties of this compound using DFT (Hypothetical Data based on Analogous Compounds)
| Property | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~3.5 | Debye |
| Mean Polarizability (α) | ~1.8 x 10⁻²³ | esu |
Note: The values in this table are hypothetical and are based on typical results for similar aminobenzoate molecules. They serve as an illustration of the data that would be generated from a DFT study.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a more precise description of the electron correlation effects within this compound.
These high-accuracy calculations are particularly important for refining the understanding of the molecule's electronic energies and wavefunctions. They can be used to benchmark the results from more computationally efficient DFT methods. For instance, a comparative study using both DFT and ab initio methods would provide a comprehensive picture of the electronic distribution and bonding characteristics within the molecule.
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing significant insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical hardness. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the presence of the electron-donating amino group and methyl groups on the benzene (B151609) ring would be expected to raise the HOMO energy level, influencing its reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in quantifying the molecule's reactivity and predicting its behavior in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Properties and Reactivity Descriptors (Hypothetical Data)
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -5.8 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.2 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.6 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | ~ 3.5 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.3 |
Note: These are hypothetical values for this compound, illustrating the expected outputs from an FMO analysis based on studies of similar molecules.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
While quantum chemical calculations provide detailed information about a single molecule, often in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution.
The ethyl ester group and the methyl groups of this compound have rotational freedom, leading to multiple possible conformations. MD simulations can explore the conformational space of the molecule in a given solvent by simulating the movement of atoms over time based on a force field.
By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations can be identified. This is crucial for understanding how the molecule's shape influences its interactions with its environment, including potential binding partners. The potential energy surface scan, a technique often used in conjunction with DFT, can also help in identifying stable conformers. researchgate.net
The solvent can have a significant impact on the structure, stability, and reactivity of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent-solute interactions. For this compound, interactions such as hydrogen bonding between the amino group and protic solvents, or dipole-dipole interactions, would be of particular interest.
The choice of solvent can influence the electronic properties of the molecule. For instance, studies on similar compounds have shown that the HOMO-LUMO energy gap can decrease in a solvent compared to the gas phase, leading to a shift in the UV-visible absorption spectrum. materialsciencejournal.org MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can accurately predict these solvatochromic shifts and provide a deeper understanding of how the solvent environment modulates the molecular behavior of this compound.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of molecules. These theoretical predictions are invaluable for interpreting experimental data, understanding molecular structure, and elucidating the relationship between structure and spectroscopic properties. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) can provide significant insights into its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound, aiding in the assignment of experimental spectra. The prediction of NMR parameters is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
The chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen computational level of theory and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). For this compound, the predicted chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ethyl ester group, as well as the steric and electronic effects of the two methyl groups on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 6.5 - 7.8 |
| H (Amino) | 4.0 - 5.0 |
| H (Methylene) | 4.2 - 4.4 |
| H (Methyl on ring) | 2.1 - 2.4 |
| H (Ethyl methyl) | 1.3 - 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (Carbonyl) | 165 - 170 |
| C (Aromatic) | 110 - 150 |
| C (Methylene) | 60 - 65 |
| C (Methyl on ring) | 15 - 20 |
| C (Ethyl methyl) | 10 - 15 |
Theoretical Vibrational Frequencies and Intensities (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in experimental IR and Raman spectra.
The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. The predicted IR and Raman spectra can aid in the assignment of vibrational modes and the interpretation of complex spectral regions. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C vibrations of the aromatic ring and alkyl groups.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Asymmetric Stretch | ~3500 | Medium |
| N-H Symmetric Stretch | ~3400 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Strong |
| C-H Aliphatic Stretch | 2850 - 3000 | Strong |
| C=O Ester Stretch | 1700 - 1730 | Very Strong |
| C=C Aromatic Stretch | 1580 - 1620 | Strong |
| N-H Bending | 1550 - 1650 | Medium |
| C-O Ester Stretch | 1100 - 1300 | Strong |
Note: The data in this table are hypothetical and based on typical values for similar aromatic esters and amines.
Electronic Absorption (UV-Vis) Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the substituted benzene ring. The positions of the methyl and amino groups will influence the energy of these transitions and thus the observed λ_max values. The inclusion of a solvent model is crucial for accurate predictions of UV-Vis spectra, as solvatochromic shifts can be significant. mdpi.com
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~320 | ~0.15 |
| S₀ → S₂ | ~280 | ~0.40 |
| S₀ → S₃ | ~240 | ~0.30 |
Note: The data in this table are hypothetical and represent a plausible prediction based on the electronic properties of similar aromatic compounds.
Reaction Pathway Modeling and Energy Profiles for Synthetic Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and determine the activation energies associated with each step of a synthetic transformation. This information is crucial for understanding reaction kinetics and optimizing reaction conditions.
For the synthesis of this compound, a key transformation would be the esterification of 4-amino-2,3-dimethylbenzoic acid with ethanol, typically under acidic conditions. Computational modeling of this reaction would involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (4-amino-2,3-dimethylbenzoic acid and ethanol) and the products (this compound and water) are optimized to find their lowest energy conformations.
Transition State Searching: The transition state for the reaction is located on the potential energy surface. This is a first-order saddle point, representing the highest energy point along the reaction coordinate. Various algorithms are available for transition state searching.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the reactants and products.
Energy Profile Construction: The energies of the reactants, transition state, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state gives the activation energy (Ea), while the difference between the reactants and products gives the reaction energy (ΔE).
These calculations can be performed using DFT methods, and the inclusion of a solvent model is important to accurately represent the reaction environment. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. For the acid-catalyzed esterification, the model would likely show a multi-step mechanism involving protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent proton transfers and water elimination.
Reactivity, Derivatization, and Synthetic Utility of Ethyl 4 Amino 2,3 Dimethylbenzoate
Functional Group Transformations and Derivatization Strategies
The chemical behavior of Ethyl 4-amino-2,3-dimethylbenzoate is dictated by its three key structural components: the amino group, the ester moiety, and the substituted aromatic ring. Each of these sites can be selectively targeted to generate a diverse array of derivatives.
Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary amino group is a potent nucleophile and a key handle for derivatization.
Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, N-acylation of aminobenzoic acids is a common transformation. rsc.orgchiet.edu.eg This reaction is often used to protect the amino group or to introduce new functionalities.
Alkylation: The nitrogen atom can undergo alkylation with alkyl halides or other alkylating agents, typically in the presence of a base. tandfonline.comnih.govresearchgate.net This process can yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. A series of N-alkyl derivatives of 4-aminobenzoic acid has been prepared using potassium carbonate and various alkylating agents. nih.gov
Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgwebassign.net This is a cornerstone transformation for aromatic amines. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including:
Sandmeyer Reactions: Replacement of the diazonium group with halides (–Cl, –Br), cyanide (–CN), or other groups using copper(I) salts.
Schiemann Reaction: Replacement with fluorine (–F) using fluoroboric acid.
Gattermann Reaction: Replacement with halides using copper powder.
Hydrolysis: Replacement with a hydroxyl group (–OH) by heating in water.
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. webassign.netbohrium.com
A summary of typical reactions at the amino group of analogous aminobenzoates is presented below.
| Reaction | Reagents | Product Type |
| Acylation | Acyl chloride, Pyridine | N-Acyl-aminobenzoate |
| Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl-aminobenzoate |
| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt |
| Azo Coupling | Diazonium Salt, Phenol | Azo Compound |
Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)
The ethyl ester group offers another site for chemical modification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2,3-dimethylbenzoic acid, under either acidic or basic conditions. Alkaline hydrolysis of ethyl benzoates is a well-established reaction. wikipedia.org The presence of methyl groups ortho to the ester may influence the rate of hydrolysis due to steric effects, though studies on ortho-substituted ethyl benzoates suggest that thermal decomposition is more influenced by polar effects than steric hindrance. cdnsciencepub.com
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov This process is typically an equilibrium reaction driven to completion by using a large excess of the new alcohol.
Reduction: The ester group can be reduced to a primary alcohol, (4-amino-2,3-dimethylphenyl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which converts the ester to the alcohol while leaving the aromatic ring and amino group intact. libretexts.org The Bouveault-Blanc reduction, using sodium metal in ethanol, is another classic method for reducing esters to primary alcohols. tandfonline.com
Below is a table summarizing transformations of the ester group in similar compounds.
| Reaction | Reagents | Product Type |
| Hydrolysis | NaOH (aq), Heat | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | New Ester |
| Reduction | LiAlH₄, Ether | Primary Alcohol |
Aromatic Ring Functionalization and Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is strongly influenced by the existing substituents. The amino group is a powerful activating and ortho-, para-directing group. The two methyl groups are also activating and ortho-, para-directing. Conversely, the ethyl ester group is a deactivating, meta-directing group.
In this compound, the positions available for substitution are C5 and C6. The directing effects of the substituents are as follows:
-NH₂ (at C4): Strongly activating, directs ortho (to C3 and C5).
-CH₃ (at C2 & C3): Weakly activating, direct ortho and para.
-COOEt (at C1): Deactivating, directs meta (to C3 and C5).
The combined effect of these groups makes the C5 position the most likely site for electrophilic attack, as it is ortho to the highly activating amino group and meta to the deactivating ester group. The C6 position is less favored due to steric hindrance from the adjacent methyl group at C2 and being para to the deactivating ester group. Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur predominantly at the C5 position. byjus.com
This compound as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.
Incorporation into Polycyclic and Heterocyclic Systems
Compounds with ortho-amino and carboxyl functionalities are classic starting materials for building fused heterocyclic rings. While direct examples using this compound are scarce, the reactivity of its analogs, such as anthranilic acid and its esters, provides a clear blueprint for its potential applications.
Quinazolines and Quinazolinones: 2-Aminobenzoic acids and their esters are widely used to synthesize quinazolinones and quinazolines. bohrium.comresearchgate.net For example, they can be reacted with amides, nitriles, or aldehydes in the presence of various catalysts to form the fused pyrimidine (B1678525) ring system. organic-chemistry.orgfrontiersin.orgnih.gov It is plausible that this compound could be hydrolyzed to the corresponding acid and then undergo similar cyclization reactions to produce substituted quinazolinones.
Benzoxazinones: Anthranilic acids react with reagents like acetic anhydride (B1165640) or are used in copper-catalyzed domino processes to form benzoxazinone (B8607429) derivatives. chiet.edu.egmdpi.comscispace.com These heterocycles are themselves important synthetic intermediates.
Acridones: The Ullmann condensation of an o-chlorobenzoic acid with an aniline (B41778) derivative produces an N-arylanthranilic acid, which can then be cyclized to an acridone (B373769) ring system using agents like polyphosphoric acid. rsc.orgekb.egnih.govnih.gov By analogy, 4-amino-2,3-dimethylbenzoic acid (from hydrolysis of the ester) could be coupled with a substituted halobenzene and then cyclized to form a dimethyl-substituted acridone.
Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, variations of this reaction are used to construct complex heterocyclic frameworks. wikipedia.orgrsc.orgdepaul.edu The amino group of this compound could potentially be modified to incorporate a β-aryl-ethylamine moiety, which could then participate in an intramolecular cyclization.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly efficient synthetic tools. Aminobenzoic acids and their derivatives are known to participate in such reactions. rsc.org
For example, anthranilic acid can undergo a double Ugi four-component reaction to yield dibenzo-1,5-diazocine-2,6-diones. researchgate.net Other MCRs involving aminobenzoic acids and isocyanides have been reported to produce N-substituted aminobenzoic acid derivatives. tandfonline.comtandfonline.com Although no specific MCRs involving this compound have been documented, its structural similarity to other aminobenzoic acids suggests it could be a viable substrate for developing novel MCRs to rapidly generate molecular complexity.
Development of Novel Materials and Chemical Probes Utilizing this compound Scaffolds
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the application of this compound in the development of novel materials and chemical probes. The subsequent sections reflect this lack of specific data for the target compound.
Precursors for Polymer Synthesis and Material Science Applications
There is currently no specific information available in peer-reviewed literature detailing the use of this compound as a monomer or precursor for polymer synthesis. While aromatic amines and esters are classes of compounds often utilized in the synthesis of polymers such as polyamides and polyesters, specific studies involving the 2,3-dimethyl substituted isomer are not found. The reactivity of the amino and ester functional groups could theoretically allow for its incorporation into polymer chains, but experimental data, polymerization conditions, and the properties of any resulting materials have not been reported.
Design and Synthesis of Fluorescent Probes and Dyes (purely chemical/material science perspective)
The design and synthesis of fluorescent probes or dyes derived specifically from an this compound scaffold have not been described in the scientific literature. The core structure, an aminobenzoate, is a component of some known fluorophores. For instance, studies on related molecules like 4-N,N-dimethylamino benzoic acid have shown fluorescence properties. However, the specific substitution pattern of this compound and its influence on photophysical properties such as absorption, emission, quantum yield, and Stokes shift have not been investigated. Research into its potential as a twisted intramolecular charge transfer (TICT) dye or as a building block for more complex fluorescent systems has not been documented.
Ligands for Metal Complexes in Catalysis (excluding biological applications)
There is no available research on the use of this compound as a ligand for the synthesis of metal complexes for catalytic applications in a non-biological context. The amino group and the carbonyl oxygen of the ester could potentially act as coordination sites for metal ions. Schiff base ligands, formed from the condensation of primary amines with aldehydes or ketones, are widely used in coordination chemistry and catalysis. While one could postulate the derivatization of this compound into a Schiff base ligand, no such synthesis or subsequent complexation with metals for catalytic purposes, such as oxidation or reduction reactions, has been reported. Studies on manganese complexes with other Schiff base ligands have shown catalytic activity, but this cannot be directly extrapolated to the target compound.
Future Research Directions and Emerging Trends for Ethyl 4 Amino 2,3 Dimethylbenzoate
Exploration of Novel Sustainable Synthetic Pathways
The chemical industry is increasingly focusing on green chemistry principles to develop environmentally benign synthetic methodologies. rsc.org For aromatic amines like Ethyl 4-amino-2,3-dimethylbenzoate, traditional synthesis routes often involve harsh conditions and generate significant waste. rsc.orgthieme-connect.com Future research will likely prioritize the development of sustainable pathways that are more atom-economical and utilize renewable resources.
Key areas of exploration include:
Catalytic Hydrogenation: The "hydrogen borrowing" strategy, which involves the metal-catalyzed dehydrogenation of an alcohol followed by reaction with an amine and subsequent reduction, presents a green alternative. rsc.org This method often uses inexpensive and readily available alcohols, some of which can be derived from renewable resources like biomass. rsc.org
Biomass-Derived Precursors: Lignin, a major component of biomass, is a promising feedstock for producing bio-aromatic compounds. rsc.orgacs.org Research into converting lignin-derived monomers into valuable aromatic amines could lead to more sustainable production methods. acs.org
Continuous Flow Synthesis: Continuous reaction operations can enhance safety, improve reaction efficiency, and increase the utilization of reagents like oxygen, which is a green and inexpensive oxidant. wipo.int This approach can also minimize the risk of hazardous incidents associated with batch reactions. wipo.int
Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts, such as sodium benzoate (B1203000) in certain reactions, is gaining traction. researchgate.net Developing specific green catalysts for the synthesis of substituted benzoates is a crucial research direction.
Advanced Spectroscopic and Structural Investigations
A thorough understanding of the molecular structure and properties of this compound is essential for its application. Advanced spectroscopic and structural analysis techniques will continue to play a pivotal role in this area.
Future research will likely involve:
High-Resolution NMR Spectroscopy: Techniques like 1H and 13C NMR are fundamental for confirming the structure of synthesized compounds. rsc.orgmdpi.comthieme-connect.comfrontiersin.org More advanced multi-dimensional NMR techniques can provide deeper insights into the spatial arrangement of atoms and intramolecular interactions.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. nih.gov Obtaining the crystal structure of this compound would offer precise information on bond lengths, bond angles, and intermolecular packing, which is crucial for understanding its physical properties and designing new materials. nih.govmdpi.com
Computational and Spectroscopic Synergy: Combining experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more comprehensive understanding of the electronic structure and vibrational modes of the molecule. rsc.orgnih.govacs.org This integrated approach can help in assigning spectral features and predicting molecular properties.
Below is a table summarizing the types of spectroscopic data that are crucial for the characterization of this compound and related compounds.
| Spectroscopic Technique | Information Provided |
| 1H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |
| 13C NMR | Number of different types of carbon atoms and their chemical environment. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths and angles. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. mdpi.combohrium.com
Emerging trends in this area for compounds like this compound include:
Retrosynthesis Prediction: AI-driven tools can predict potential synthetic routes for a target molecule, saving significant time and resources in the planning phase. chemai.iogithub.ioacs.orgengineering.org.cn These models learn from vast datasets of chemical reactions to suggest plausible disconnections and starting materials. engineering.org.cnpreprints.org
Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including yield and selectivity, with high accuracy. nih.govchemeurope.com This can help chemists to prioritize experiments and optimize reaction conditions more efficiently. mdpi.comchemai.io
Property Prediction: AI can be used to predict the physicochemical and biological properties of molecules based on their structure. This allows for the virtual screening of large libraries of compounds to identify candidates with desired characteristics before they are synthesized.
The table below highlights some of the leading AI and ML models used in chemical synthesis and their applications.
| Model/Platform | Application | Key Features |
| RadicalRetro | Retrosynthesis of radical reactions. preprints.orgmdpi.com | A deep learning model that has shown high accuracy in predicting retrosynthetic pathways for complex molecules. preprints.orgmdpi.com |
| Chemformer | Prediction of radical reaction retrosynthesis. preprints.orgmdpi.com | A natural language processing-based model suitable for predicting drug synthesis pathways. preprints.orgmdpi.com |
| ReTReK | Data-driven computer-aided synthesis planning (CASP). acs.org | Integrates retrosynthesis knowledge into the search for promising synthetic routes. acs.org |
Expanding the Scope of Derivatization for Advanced Materials and Chemical Applications
The functional groups present in this compound—an amino group and an ester group on a substituted benzene (B151609) ring—make it a versatile scaffold for derivatization. This opens up possibilities for creating new molecules with tailored properties for various applications.
Future research could focus on:
Polymer Synthesis: The amino and ester functionalities can be utilized in polymerization reactions to create novel polymers with specific thermal, mechanical, or optical properties.
Liquid Crystals: Benzoate derivatives are known to exhibit liquid crystalline behavior. derpharmachemica.comresearchgate.net By modifying the structure of this compound, it may be possible to design new liquid crystalline materials for applications in displays and optical devices. derpharmachemica.comtandfonline.com
Pharmaceutical and Agrochemical Scaffolds: Substituted aromatic amines and benzoates are common motifs in biologically active compounds. researchgate.net Derivatization of this compound could lead to the discovery of new drug candidates or agrochemicals.
Advanced Materials: The synthesis of fluorenones from polysubstituted benzoic esters has been reported, highlighting the potential to create novel frameworks for materials science. acs.org The acceptor-donor substituents on the aromatic ring can influence the electro-optical properties of these materials. acs.org
Challenges and Opportunities in the Academic Research of Substituted Benzoate Derivatives
The study of substituted benzoate derivatives, including this compound, presents both challenges and opportunities for academic researchers.
Challenges:
Synthesis of Polysubstituted Arenes: The synthesis of highly substituted aromatic rings can be challenging, often requiring multi-step sequences and posing difficulties in controlling regioselectivity. nsf.gov
Purification and Characterization: The purification of derivatives can be complex, and unambiguous characterization requires a combination of advanced analytical techniques.
Lack of Generality in Predictive Models: While AI is a powerful tool, a current limitation is the lack of generality of some models, meaning they may not be applicable to a wide range of reaction types. bohrium.com
Opportunities:
Development of Novel Synthetic Methods: The challenges in synthesis also create opportunities for the development of new and more efficient synthetic methodologies. nsf.gov
Exploration of Structure-Property Relationships: There is a vast chemical space to explore in terms of how different substitution patterns on the benzoate ring affect the physical, chemical, and biological properties of the molecule. tandfonline.comresearchgate.net
Interdisciplinary Collaborations: Research on substituted benzoates can benefit from collaborations between synthetic chemists, materials scientists, computational chemists, and biologists to fully explore their potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
